"Crystal structure and molecular geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone"
"Crystal structure and molecular geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone"
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate in medicinal chemistry. Leveraging single-crystal X-ray diffraction data, this document elucidates the molecule's three-dimensional architecture, including its non-planar biphenyl core and the intricate network of intermolecular interactions that govern its crystal packing. Methodologies for synthesis and crystallization are detailed, offering field-proven insights into the experimental choices that ensure high-quality crystalline material suitable for structural analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solid-state properties of fluorinated biphenyl compounds.
Introduction: The Significance of Fluorinated Biphenyls
1-(2',4'-Difluorobiphenyl-4-yl)ethanone (chemical formula C₁₄H₁₀F₂O) belongs to the class of fluorinated biphenyls, a scaffold of significant interest in the pharmaceutical and materials science sectors. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This specific compound often serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic activities, including anti-bacterial and anti-inflammatory agents[1].
A thorough understanding of its three-dimensional structure is paramount. The molecular geometry, particularly the dihedral angle between the phenyl rings, dictates the molecule's overall shape and ability to interact with other molecules. Furthermore, the crystal packing, stabilized by a network of weak intermolecular forces, influences critical solid-state properties such as solubility, melting point, and bioavailability. This guide presents a detailed examination of these structural features, grounded in authoritative experimental data.
Synthesis and Single Crystal Growth: A Protocol Rooted in Causality
The acquisition of a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of a suitable single crystal. The chosen synthetic route and crystallization method are critical, as they directly impact the purity and crystalline order of the final product.
Synthesis via Suzuki-Miyaura Coupling
The synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's high functional group tolerance, excellent yields, and mild reaction conditions, making it a cornerstone of modern synthetic chemistry for creating C-C bonds between aromatic rings[2].
Experimental Protocol:
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Reactant Preparation: In a reaction vessel, combine 1-(4-bromophenyl)ethanone (1.0 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol)[1]. The use of a slight excess of the boronic acid derivative ensures the complete consumption of the limiting bromophenyl starting material. Sodium carbonate acts as the requisite base to activate the boronic acid for the catalytic cycle.
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Catalyst Introduction: Add Palladium(II) acetate (Pd(OAc)₂, 1.0 mmol) to the mixture[1]. This palladium salt is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species that drives the catalytic cycle.
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Solvent System: Dissolve the reactants and catalyst in a 1:1 (v/v) mixture of water and acetone (50 ml)[1]. This biphasic solvent system is advantageous; the water is essential for dissolving the inorganic base (Na₂CO₃), while the acetone ensures the solubility of the organic reactants.
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Reaction Execution: Stir the mixture vigorously for 20 minutes at a controlled temperature of 308 K (35 °C)[1]. The controlled temperature provides sufficient energy to overcome the activation barrier without promoting side reactions or catalyst decomposition.
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Workup and Purification: Upon completion, perform a liquid-liquid extraction using diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate to remove residual water, and the solvent is removed in vacuo to yield the crude product[1].
Crystallization: The Art of Slow Evaporation
The formation of a single crystal suitable for X-ray diffraction requires a slow, controlled transition from a disordered state (in solution) to a highly ordered solid state.
Experimental Protocol:
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Solvent Selection: Dissolve the crude product in ethanol[1]. The choice of ethanol is deliberate; the compound should be moderately soluble at room temperature. If solubility is too high, crystallization is difficult; if too low, it is hard to form a saturated solution.
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Slow Evaporation: Allow the ethanol to evaporate slowly from the solution at ambient temperature. This gradual increase in concentration allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and leading to a well-formed single crystal. Rapid precipitation, in contrast, would trap solvent and create a polycrystalline or amorphous solid.
Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
Crystal Data and Data Collection
The crystallographic analysis reveals that 1-(2',4'-Difluorobiphenyl-4-yl)ethanone crystallizes in the orthorhombic space group Pca2₁. The asymmetric unit contains two crystallographically independent molecules of the compound[1]. Key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₀F₂O | [1] |
| Molecular Weight (Mᵣ) | 232.22 | [3] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pca2₁ | [1] |
| a (Å) | 13.092 (7) | [1] |
| b (Å) | 6.102 (3) | [1] |
| c (Å) | 27.719 (15) | [1] |
| Volume (V) (ų) | 2214 (2) | [1] |
| Z (Molecules/unit cell) | 8 | [1] |
| Calculated Density (Dₓ) | 1.393 Mg m⁻³ | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| Temperature (T) | 293 K | [1] |
| Final R-factor [I>2σ(I)] | 0.066 | [1][4] |
| wR(F²) (all data) | 0.207 | [4] |
The data were collected on a Bruker P4 diffractometer, and the structure was solved using direct methods and refined on F²[1]. The R-factor of 0.066 indicates a good agreement between the experimental diffraction data and the final structural model.
Molecular Geometry and Conformation
The molecular structure of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone reveals several key geometric features, most notably the twisted conformation of the biphenyl system.
The Biphenyl Dihedral Angle
Unlike an idealized planar system, the two phenyl rings in this molecule are significantly twisted with respect to each other. The crystal structure contains two independent molecules in the asymmetric unit, with slightly different conformations:
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Molecule A: The dihedral angle between the two aromatic rings is 46.8 (2)° [1].
This pronounced twist is a direct consequence of steric hindrance. The ortho-substituent on the difluorophenyl ring (F at C2') would sterically clash with the ortho-hydrogen on the adjacent phenyl ring if the molecule were to adopt a planar conformation. The observed dihedral angle represents a low-energy compromise, balancing the unfavorable steric repulsion against the stabilizing π-conjugation that would be maximized in a planar arrangement.
Supramolecular Assembly: Intermolecular Interactions in the Crystal Lattice
The crystal packing is a sophisticated architecture stabilized by a combination of weak, non-covalent interactions. These interactions, though individually weak, collectively dictate the crystal's stability and macroscopic properties.
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C—H···F Interactions: The molecules are linked into dimers through C—H···F hydrogen bonds[1][4]. These interactions, while weaker than conventional O-H···O or N-H···O bonds, are significant in fluorine-containing compounds and act as important structure-directing forces.
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π–π Stacking Interactions: There are significant π–π stacking interactions between the benzene rings of adjacent molecules. The centroid-to-centroid distance between stacked rings is approximately 3.82 Å[1][4]. This interaction contributes to the formation of columns along the crystallographic b-axis, resulting in a herringbone-like arrangement[1].
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C—F···π Interactions: In addition to the other forces, C—F···π interactions are also observed, where the fluorine atom of one molecule interacts with the electron-rich π-system of a neighboring phenyl ring[4].
These varied interactions create a robust and well-ordered three-dimensional lattice, providing the stability of the crystalline state.
Conclusion
The structural analysis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone provides critical insights for researchers in drug design and materials science. The synthesis is reliably achieved via Suzuki-Miyaura coupling, and high-quality single crystals can be grown by slow evaporation from an ethanol solution.
The single-crystal X-ray diffraction study confirms an orthorhombic crystal system (Pca2₁) and reveals a non-planar molecular geometry, characterized by a significant dihedral angle of approximately 47° between the two phenyl rings due to steric hindrance. The crystal lattice is stabilized by a network of C—H···F hydrogen bonds, π–π stacking, and C—F···π interactions, which collectively define the supramolecular architecture. This detailed structural knowledge is foundational for predicting the compound's physical properties and its potential interactions in a biological or material context.
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